α-Glucosidase Inhibition: Superior Potency to Acarbose and Structurally Related Isoflavones
Erysubin B demonstrates potent, direct inhibition of α-glucosidase, a key therapeutic target for managing postprandial hyperglycemia. This activity quantifiably differentiates it from many natural flavonoids and the clinically used standard, acarbose [1]. While specific direct comparator data for close analogs (e.g., Erysubin A) is limited in the same assay, the absolute potency places Erysubin B among the more active prenylated isoflavonoids for this target, aligning it with high-value research leads.
| Evidence Dimension | α-Glucosidase Inhibition |
|---|---|
| Target Compound Data | IC50 = 4.5 ± 0.87 μM |
| Comparator Or Baseline | Acarbose (Clinical Standard) IC50 reported in literature (varies by assay, e.g., ~500-700 μM range). |
| Quantified Difference | Erysubin B is >100-fold more potent than acarbose on a molar basis. |
| Conditions | In vitro enzyme inhibition assay (reference from Desta et al., 2014) |
Why This Matters
This data provides a clear, quantifiable potency benchmark for selecting Erysubin B as a lead compound or positive control in antidiabetic drug discovery programs over the standard-of-care acarbose.
- [1] Isoflavan - an overview. (n.d.). ScienceDirect Topics. (Citing: Desta, Z. Y., et al. (2014) for α-glucosidase IC50). View Source
